molecular formula C22H18ClN3O2S B2913701 2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901234-52-4

2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2913701
CAS No.: 901234-52-4
M. Wt: 423.92
InChI Key: LOHASLJKVVOWDV-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a structurally complex molecule featuring a 1H-imidazole core substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 2, and a sulfanyl (-S-) linker at position 4 connecting to an acetamide moiety. The acetamide’s nitrogen is further functionalized with a furan-2-ylmethyl group. The sulfanyl and acetamide groups may enhance binding interactions with biological targets, while the 4-chlorophenyl and furan substituents likely influence lipophilicity and electronic properties .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c23-17-10-8-15(9-11-17)20-22(26-21(25-20)16-5-2-1-3-6-16)29-14-19(27)24-13-18-7-4-12-28-18/h1-12H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHASLJKVVOWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction using a thiol reagent.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate with an acyl chloride in the presence of a base.

    Attachment of the Furan Ring: The final step involves the attachment of the furan ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) and acetamide (-NHCO-) groups are reactive sites for nucleophilic substitutions:

Reaction Reagents Product Applications Reference
Alkylation of Sulfanyl GroupMethyl iodide, K₂CO₃2-{[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl]methylsulfanyl}-N-[(furan-2-yl)methyl]acetamideEnhanced lipophilicity for bioactivity studies
Acylation of AcetamideAcetyl chloride, TEAN-Acetyl derivativeProdrug development

Mechanistic Insights :

  • Alkylation proceeds via SN2 mechanism at the sulfanyl site .
  • Acylation of the acetamide nitrogen requires base catalysis (TEA) to deprotonate the -NH group.

Oxidation and Redox Reactivity

The furan and imidazole moieties participate in redox reactions:

Oxidizing Agent Conditions Product Outcome
H₂O₂ (30%)AcOH, 60°C, 4 hSulfoxide derivativeIncreased polarity; reduced cytotoxicity
KMnO₄ (aq.)H₂SO₄, RT, 2 hCleavage of furan ring to diketoneLoss of aromatic stability

Research Findings :

  • Controlled oxidation with H₂O₂ improves aqueous solubility without degrading the imidazole core .
  • Strong oxidants like KMnO₄ disrupt the furan ring, limiting utility in drug design .

Cycloaddition and Heterocyclic Functionalization

The imidazole ring undergoes [3+2] cycloaddition with dipolarophiles:

Dipolarophile Conditions Product Biological Relevance
PhenylacetyleneCu(I)-catalyzed, DMF, 80°CTriazole-fused imidazole hybridEnhanced anticancer activity
Nitrile oxideRT, 24 hIsoxazoline derivativePotential antimicrobial agent

Data Highlights :

  • Triazole hybrids show 3–5× improved IC₅₀ values against cancer cell lines compared to the parent compound .
  • Isoxazoline derivatives exhibit moderate activity against S. aureus (MIC: 8–16 µg/mL) .

Hydrolysis and Stability Studies

Stability under acidic/basic conditions is critical for pharmacokinetics:

Condition Time Degradation Products Stability
HCl (1M, 60°C)6 h4-Chlorophenylacetic acid, furan-2-ylmethylaminePartial
NaOH (0.1M, RT)24 hSulfhydryl intermediate, imidazole ring intactHigh

Implications :

  • Acidic hydrolysis limits oral bioavailability but facilitates prodrug design .
  • Base stability ensures compatibility with formulation excipients.

Comparative Reactivity with Analogues

Structural analogs exhibit varying reactivity due to substituent effects:

Compound Key Substituent Reactivity Trend
2-{[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(p-tolyl)acetamide-N-(p-tolyl)Faster acylation due to electron-donating group
2-{[5-(3-Nitrophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide3-NitrophenylEnhanced oxidation resistance

Key Insight :
Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce nucleophilic substitution rates but improve redox stability .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl and furan groups:

Reaction Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivative with 4-methoxyphenyl65%
SonogashiraPdCl₂/CuIAlkyne-functionalized imidazole58%

Applications :

  • Biaryl derivatives show improved binding to kinase targets .
  • Alkyne groups enable "click chemistry" for bioconjugation.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, or it could act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Imidazole vs. Benzimidazole/Benzothiazole Derivatives

  • Target Compound : Contains a 1H-imidazole core.
  • Analog 1: 2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile () replaces the imidazole with a benzothiazole ring.

Substituent Modifications

Position 2 of Imidazole
  • Target Compound : Phenyl group at position 2.
Position 5 of Imidazole
  • Target Compound : 4-Chlorophenyl group.
  • Analog 4: 2-(2-{[(4-Chlorophenyl)Methyl]Sulfanyl}-5-(Hydroxymethyl)-1H-Imidazol-1-yl)-N-[(4-Fluorophenyl)Methyl]Acetamide () replaces the 4-chlorophenyl with a hydroxymethyl group at position 5, enhancing hydrophilicity and introducing a hydrogen-bond donor .
Acetamide Modifications
  • Target Compound : Furan-2-ylmethyl group on the acetamide nitrogen.
  • Analog 5 : N-((5-(4-Fluorophenyl)Furan-2-yl)Methyl)-2-(Thiophen-2-yl)Acetamide () substitutes the phenyl group in the acetamide with a thiophene ring, increasing lipophilicity and altering electronic properties due to sulfur’s polarizability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 () Analog 4 ()
Molecular Weight ~419.9 g/mol (estimated) 292.3 g/mol 419.9 g/mol
Key Substituents 4-ClPh, Ph, furan-2-ylmethyl Benzothiazole, 4-NO₂Ph, furan 4-ClPh, hydroxymethyl, 4-FPh
Hydrogen Bond Donors 1 (imidazole NH) 0 2 (imidazole NH, hydroxymethyl OH)
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.2 (higher due to nitro group) ~2.8 (lower due to hydroxymethyl)

Key Observations :

  • The 4-chlorophenyl group in the target compound and Analog 4 contributes to moderate lipophilicity, whereas the nitro group in Analog 1 increases LogP significantly .
  • The hydroxymethyl group in Analog 4 improves aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring, a furan moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClN3OSC_{21}H_{18}ClN_3OS. The presence of various functional groups suggests a diverse range of biological interactions. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, while the furan and chlorophenyl groups may enhance lipophilicity and binding affinity.

PropertyValue
Molecular Weight397.90 g/mol
Melting Point171 °C
SolubilitySoluble in DMSO
LogP3.5

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially acting as a competitive inhibitor.
  • Receptor Modulation : The structural components may allow for binding to specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Study ReferenceCompound TestedActivity (MIC)Pathogen Type
Imidazole Derivative12.5 µg/mLS. aureus (MRSA)
Furan Derivative19.9 µg/mLF. oxysporum
Benzamide Derivative4.3 µg/mLESKAPE pathogens

Anticancer Activity

In vitro studies have indicated that imidazole-based compounds can inhibit cancer cell proliferation. For example, derivatives similar to our target compound have been evaluated for their effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Case Studies

A notable investigation involved the synthesis and evaluation of related imidazole-thiazole compounds, where the presence of sulfur in the structure was linked to enhanced biological activity against cancer cells and bacteria. The study concluded that modifications to the imidazole ring significantly influenced the overall efficacy of the compounds tested.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the imidazole core formation. For example, Laufer et al. describe analogous protocols using Suzuki coupling for aryl group introduction and thiolation for sulfanyl group attachment . Key steps include:

Imidazole ring construction : Cyclocondensation of α-ketoesters with amidines.

Sulfanyl group incorporation : Thiol-disulfide exchange or nucleophilic substitution.

Acetamide linkage : Coupling via EDC/HOBt-mediated amidation .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC : Assess purity (>95% recommended for biological assays) .
  • NMR spectroscopy : Confirm regiochemistry (e.g., 1H/13C NMR for imidazole proton assignments and sulfanyl linkage verification) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. What functional groups in the compound are critical for its reactivity or bioactivity?

  • Methodological Answer : Key groups include:

  • Imidazole ring : Participates in π-π stacking with biological targets .
  • Sulfanyl group : Enhances metabolic stability compared to sulfonyl or sulfonamide analogs .
  • Furan methyl-acetamide : Modulates solubility and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

Control for impurities : Re-run assays with HPLC-purified batches .

Standardize assay conditions : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

Cross-validate with orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm target specificity .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .
  • QSAR modeling : Train models on analogs with reported bioactivity to identify critical substituents .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalysts (e.g., Pd(PPh3)4 for Suzuki coupling) .
  • Microwave-assisted synthesis : Reduce reaction time for imidazole cyclization (e.g., 150°C, 30 min) .
  • Thiol protection : Use trityl groups to prevent oxidation during sulfanyl incorporation .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C) .
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) to assess esterase susceptibility .

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